molecular formula C30H24N2O4 B291395 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide

2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide

Cat. No. B291395
M. Wt: 476.5 g/mol
InChI Key: KOJOCTVLKSAWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been studied for its potential applications in various fields of research, including cancer treatment, drug development, and plant growth regulation. In cancer treatment, 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug development, 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been used as a lead compound for developing novel drugs with improved efficacy and safety profiles. In plant growth regulation, 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been shown to enhance plant growth and stress tolerance by regulating gene expression and hormone signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has also been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X has also been shown to regulate gene expression and modulate hormone signaling pathways, which may contribute to its effects on plant growth and stress tolerance.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X in lab experiments is its high potency and specificity, which allows for precise targeting of cellular pathways and processes. However, one limitation of using 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X is its potential toxicity and side effects, which must be carefully evaluated and monitored.

Future Directions

There are several future directions for research on 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X, including:
1. Further elucidation of its mechanism of action and cellular targets
2. Development of more potent and selective derivatives of 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X
3. Evaluation of its efficacy and safety in preclinical and clinical studies for cancer treatment and drug development
4. Investigation of its potential applications in other fields, such as agriculture and environmental science
5. Exploration of its interactions with other compounds and drugs, and its potential for combination therapy.
Conclusion
2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X is a synthetic compound with potential applications in various fields of research, including cancer treatment, drug development, and plant growth regulation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X may lead to the development of novel therapies and solutions for various diseases and environmental challenges.

Synthesis Methods

2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X can be synthesized through a multi-step process involving the reaction of 2-naphthol with ethyl chloroacetate to form a naphthyl-substituted ester intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to form the amide derivative, which is further reacted with 2-naphthylacetic acid to yield 2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide X.

properties

Molecular Formula

C30H24N2O4

Molecular Weight

476.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-[4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C30H24N2O4/c33-29(19-35-27-15-9-21-5-1-3-7-23(21)17-27)31-25-11-13-26(14-12-25)32-30(34)20-36-28-16-10-22-6-2-4-8-24(22)18-28/h1-18H,19-20H2,(H,31,33)(H,32,34)

InChI Key

KOJOCTVLKSAWET-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.